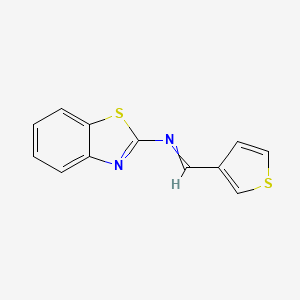
N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine is an organic compound that features both benzothiazole and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine typically involves the condensation of 2-aminobenzothiazole with a thiophene derivative. The reaction conditions may include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions will vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of materials for organic electronics or as intermediates in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would vary based on the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-(1,3-Benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine.
Thiophene: Another building block used in the synthesis.
Benzothiazole derivatives:
Uniqueness
This compound is unique due to the combination of benzothiazole and thiophene moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
825613-58-9 |
|---|---|
Formule moléculaire |
C12H8N2S2 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C12H8N2S2/c1-2-4-11-10(3-1)14-12(16-11)13-7-9-5-6-15-8-9/h1-8H |
Clé InChI |
BADQSSPCTKXJQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)N=CC3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


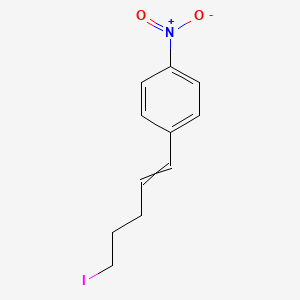
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
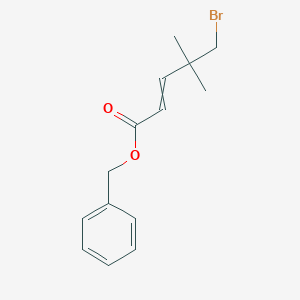
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)
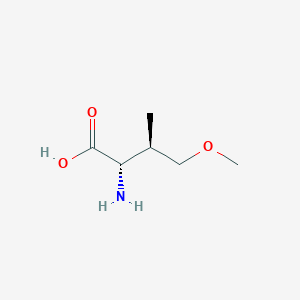

![3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-](/img/structure/B14209221.png)
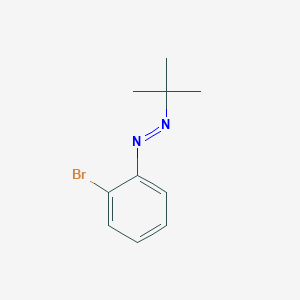
![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
![3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol](/img/structure/B14209241.png)
